molecular formula C20H18FNO4S B285073 N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide

Katalognummer: B285073
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: MQLGGYWEJOBBIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide, commonly known as TFB-TA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB-TA is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is known to play a crucial role in the regulation of insulin signaling and glucose homeostasis.

Wissenschaftliche Forschungsanwendungen

TFB-TA has been extensively studied for its potential applications in the treatment of diabetes and other metabolic disorders. N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide is a negative regulator of insulin signaling, and its inhibition has been shown to enhance insulin sensitivity and glucose uptake in various cell and animal models. TFB-TA has been demonstrated to improve glucose tolerance and insulin sensitivity in obese mice, indicating its potential as a therapeutic agent for type 2 diabetes. Additionally, TFB-TA has been investigated for its anti-inflammatory and anti-cancer properties.

Wirkmechanismus

TFB-TA selectively inhibits N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide by binding to its active site and preventing its dephosphorylation of insulin receptor substrate-1 (IRS-1). This leads to the activation of downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are involved in the regulation of glucose uptake and metabolism.
Biochemical and Physiological Effects:
TFB-TA has been shown to improve glucose tolerance and insulin sensitivity in various animal models of obesity and diabetes. It also reduces inflammation and oxidative stress, which are known to contribute to the development of metabolic disorders. Additionally, TFB-TA has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TFB-TA is its selectivity towards N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide, which reduces the risk of off-target effects. Additionally, TFB-TA has a relatively low toxicity profile, making it suitable for in vivo studies. However, TFB-TA has a relatively low solubility in water, which may limit its use in certain experimental setups. Furthermore, TFB-TA has a short half-life in vivo, which may require frequent dosing to maintain its therapeutic effects.

Zukünftige Richtungen

There are several future directions for the research on TFB-TA. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of TFB-TA. Additionally, further studies are needed to investigate the long-term effects of TFB-TA on glucose homeostasis and insulin sensitivity in humans. Furthermore, the potential of TFB-TA as an anti-cancer agent needs to be explored further, and its efficacy in combination with other chemotherapeutic agents needs to be evaluated. Finally, the development of more potent and selective N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide inhibitors based on the structure of TFB-TA may lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and cancer.
Conclusion:
In conclusion, TFB-TA is a promising compound with potential applications in the treatment of diabetes, cancer, and other metabolic disorders. Its selective inhibition of this compound and its effects on glucose homeostasis and insulin sensitivity make it an attractive target for drug development. However, further studies are needed to fully understand its mechanism of action and potential side effects. The future directions for research on TFB-TA are numerous, and its discovery may lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesemethoden

The synthesis of TFB-TA involves a multi-step process that starts with the reaction between 4-fluorobenzene sulfonamide and 4-bromoanisole, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the acetylation of the resulting compound with acetic anhydride to obtain TFB-TA. The overall yield of this synthesis method is around 25-30%.

Eigenschaften

Molekularformel

C20H18FNO4S

Molekulargewicht

387.4 g/mol

IUPAC-Name

N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

InChI

InChI=1S/C20H18FNO4S/c1-13(23)22(27(24,25)16-9-6-14(21)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)26-20/h6-12H,2-5H2,1H3

InChI-Schlüssel

MQLGGYWEJOBBIQ-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)F

Kanonische SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.